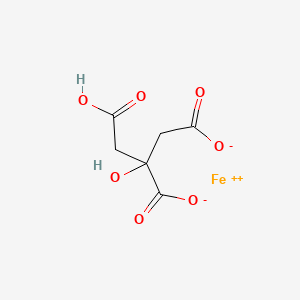

Iron(2+) 2-hydroxy-1,2,3-propanetricarboxylate

Description

Significance of Iron-Organic Acid Complexation in Chemical Systems

The complexation of iron with organic acids, such as citric acid, is a fundamental process in various chemical and biological systems. Organic acids can act as chelating agents, forming stable complexes with metal ions like iron. researchgate.net This interaction significantly influences the solubility, stability, and reactivity of iron. researchgate.net The formation of these complexes is crucial in diverse fields, from environmental chemistry, where they affect the transport and bioavailability of iron in soil and aquatic environments, to materials science, where they serve as precursors for the synthesis of iron-containing compounds. sigmaaldrich.comnih.govtandfonline.com The nature of the organic ligand plays a decisive role in the catalytic activity of the iron complex. nih.gov

In the context of the Fenton reaction, a process involving the reaction of iron(II) with hydrogen peroxide to produce highly reactive hydroxyl radicals, the presence of organic ligands like citrate (B86180) is of significant interest. frontiersin.org These complexes can modulate the reaction's efficiency and are studied for their roles in both natural biogeochemical cycles and industrial applications such as water treatment. frontiersin.org

Historical Context of Ferrous Citrate in Chemical Science

The study of iron-organic acid complexes has a long history, with early investigations into the reactions of iron with compounds like tartaric acid dating back to the late 19th century. nih.gov The synthesis of ferrous citrate has been approached through various methods over the years. Patented methods from the mid-20th century describe its preparation from the reaction of sodium citrate with ferrous sulfate (B86663) or by the direct action of citric acid on iron filings. nih.gov More recent research has focused on refining these synthesis methods, such as a rapid and straightforward technique developed in 2018 that involves reacting iron filings with citric acid to produce a crystalline solid. mdpi.com This method highlights the ongoing efforts to develop efficient and cost-effective synthesis routes for ferrous citrate. mdpi.com

Scope and Research Trajectories for Iron(II) Citrate Coordination Complexes

Current research on iron(II) citrate is multifaceted, exploring its potential in various applications. One significant area of investigation is its use in the development of materials for controlled release systems. wiley.comresearchgate.netmdpi.com For instance, ferrous citrate has been embedded within silica (B1680970) matrices using sol-gel methods to create systems for the controlled release of ferrous ions. wiley.comresearchgate.net

Another key research direction is the synthesis and characterization of novel iron(II) citrate coordination polymers. iucr.orgnih.gov These materials exhibit interesting structural and magnetic properties, making them potential candidates for various applications. iucr.orgnih.gov For example, a neutral ferrous citrate carboxylate, [Fe(H₂cit)(H₂O)]n, was the first of its kind to be synthesized and was found to have a pseudo-three-dimensional structure with weak antiferromagnetic interactions. iucr.orgnih.gov The thermal stability of such compounds is also an area of active investigation. iucr.orgnih.gov

Furthermore, the complexation of iron(II) by citrate is studied for its implications in understanding iron speciation in various environments. researchgate.net The stability and reactivity of these complexes are crucial factors in these studies. researchgate.net Research also extends to the thermal decomposition of iron citrates, which has been shown to produce various iron oxides, a process relevant to materials synthesis. ias.ac.in

Detailed Research Findings

Synthesis and Properties

Ferrous citrate, also known as iron(II) citrate, describes coordination complexes formed in aqueous solutions between citrate anions and Fe²⁺ ions. wikipedia.orgmedkoo.com While multiple complex formations are possible, only one has been crystallized and structurally characterized: the coordination polymer with the formula [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O. wikipedia.orgmedkoo.com In this complex, the citrate anion is the triple conjugate base of citric acid, with all three carboxylic acid groups ionized. wikipedia.orgmedkoo.com

Ferrous citrates are typically paramagnetic, a property attributed to the weak crystal field of the carboxylate ligands. wikipedia.orgmedkoo.com They are known to be unstable in air, readily converting to ferric (iron(III)) citrates. wikipedia.orgmedkoo.com

Several methods for the synthesis of ferrous citrate have been reported. One common method involves treating disodium (B8443419) citrate with a source of iron(II) aquo complexes, such as iron(II) sulfate. wikipedia.orgmedkoo.com Another approach is a redox reaction between iron powder and citric acid. wiley.comresearchgate.net A 2018 study detailed a method for synthesizing a solid iron(II) citrate complex from iron filings and citric acid, resulting in a crystalline solid with the formula FeC₆H₆O₇·H₂O. mdpi.comresearchgate.net Hydrothermal synthesis has also been employed to create novel iron(II) citrate coordination polymers. iucr.orgnih.gov

The thermal decomposition of iron citrate has been studied, with one report indicating it decomposes to α-Fe₂O₃ at 460°C. ias.ac.in

Interactive Data Table: Properties of Ferrous Citrate

| Property | Value | Reference |

| Chemical Formula | FeC₆H₆O₇ | wikipedia.org |

| Molar Mass | 245.956 g/mol | wikipedia.org |

| Appearance | Slightly gray-green powder or white crystals | wikipedia.org |

| Density | 1.91 g/cm³ | wikipedia.org |

| Melting Point | Decomposes | wikipedia.org |

Structural Analysis

The crystal structure of an iron(II) citrate coordination polymer, [Fe(H₂cit)(H₂O)]n (where H₂cit is the partially deprotonated citrate ligand), was determined using single-crystal X-ray diffraction. iucr.orgnih.gov This compound, the first neutral ferrous citrate carboxylate to be synthesized, crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.orgnih.gov Its structure is characterized by one-dimensional chains of corner-sharing Fe(II)O₆ octahedra that are cross-linked by citrate ligands. iucr.orgnih.gov These chains are further stabilized into a pseudo-three-dimensional structure by hydrogen bonds. iucr.orgnih.gov The iron atoms are hexacoordinated by two partially deprotonated citrates and one water molecule in a distorted octahedral arrangement. iucr.org

Interactive Data Table: Crystallographic Data for [Fe(H₂cit)(H₂O)]n

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.orgnih.gov |

| Space Group | P2₁2₁2₁ | iucr.orgnih.gov |

| a (Å) | 5.9470 (4) | iucr.org |

| b (Å) | 10.4021 (5) | iucr.org |

| c (Å) | 13.5773 (7) | iucr.org |

| V (ų) | 839.91 (8) | iucr.org |

| Z | 4 | iucr.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23383-11-1 |

|---|---|

Molecular Formula |

C6H6FeO7 |

Molecular Weight |

245.95 g/mol |

IUPAC Name |

3-carboxy-3-hydroxypentanedioate;iron(2+) |

InChI |

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

APVZWAOKZPNDNR-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Fe+2] |

melting_point |

White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |

Other CAS No. |

23383-11-1 |

physical_description |

White solid; [Hawley] |

Origin of Product |

United States |

Synthesis Methodologies of Ferrous Citrate

Conventional Synthetic Routes for Iron(II) Citrate (B86180) Complexes

Conventional methods for synthesizing ferrous citrate, also known as iron(II) citrate, have been established for many years, primarily involving direct reactions and the use of iron(II) precursors. These routes are foundational in the production of this iron salt.

Reactions of Iron Filings with Citric Acid

A straightforward and historically significant method for producing ferrous citrate involves the direct reaction of iron filings with an aqueous solution of citric acid. nih.govresearchgate.net This method, reported as early as 1873, is based on a redox reaction where metallic iron is oxidized to the ferrous state (Fe²⁺) by the protons of citric acid, leading to the formation of iron(II) citrate and the release of hydrogen gas. nih.govgoogle.com

The general reaction can be represented as: Fe(s) + C₆H₈O₇(aq) → FeC₆H₆O₇(aq) + H₂(g) nih.gov

To enhance the reaction rate, the mixture is typically heated. For instance, one procedure involves heating a solution of citric acid monohydrate in water to 90°C before adding the iron filings. nih.gov The use of iron filings increases the surface area available for the reaction, facilitating a more efficient conversion. nih.gov The resulting product, a grayish or pearly salt, can then be precipitated, washed, and dried. nih.gov This method is valued for its simplicity and the direct use of elemental iron. However, for commercial-scale production, it can be impractical. google.com The slow in-situ generation of iron(II) in this process can be advantageous for forming a crystalline solid by keeping oversaturation at low levels. nih.gov

Utilization of Iron(II) Aquo Complexes as Precursors

A more common and controllable approach to synthesizing ferrous citrate involves the use of iron(II) salts as precursors, which form iron(II) aquo complexes in solution. wikipedia.org These methods typically involve reacting a soluble iron(II) salt, such as ferrous sulfate (B86663), with citric acid or a citrate salt. google.comwikipedia.org

A key challenge in this synthesis is controlling the reaction conditions to ensure the precipitation of ferrous citrate without the formation of undesirable byproducts. The reaction of an iron(II) salt with citric acid can be represented as follows, using ferrous sulfate as an example: FeSO₄(aq) + C₆H₈O₇(aq) ⇌ FeC₆H₆O₇(s) + H₂SO₄(aq)

This approach allows for better control over stoichiometry and reaction parameters compared to the direct use of iron filings. Ferrous citrates are typically produced by treating sources of iron(II) aquo complexes, like iron(II) sulfate, with disodium (B8443419) citrate. wikipedia.org

Influence of Reaction Conditions on Product Formation

The formation and yield of ferrous citrate are highly dependent on the reaction conditions, particularly pH and temperature.

pH: The pH of the reaction medium is a critical factor. The synthesis of ferrous citrate is most efficient when the pH is maintained within a narrow range, typically between 2 and 4 or 5. google.com If the pH drops below 2, any ferrous citrate that forms tends to redissolve into the solution. google.com Conversely, if the pH rises to around 5 or 6, hydrolysis of the ferrous salt begins, which reduces the yield of the desired product. google.com The optimal pH is often in the range of 2.5 to 3.0. google.com Adjustment of the pH can be achieved by adding a base, such as ammonium (B1175870) hydroxide (B78521), to the reaction mixture containing citric acid and the ferrous salt. google.com

Temperature: Temperature also plays a significant role. Heating the reaction mixture is often necessary to drive the reaction and promote the precipitation of ferrous citrate. nih.govgoogle.com In some procedures, the solution of reactants is boiled under reflux conditions to form and precipitate the ferrous citrate. google.com For instance, the reaction between iron filings and citric acid is typically carried out at an elevated temperature, such as 90°C, to ensure the complete reaction of the iron. nih.gov

The interplay of these conditions is crucial for maximizing the yield and purity of the ferrous citrate product.

Table 1: Influence of Reactants and pH on Ferrous Citrate Synthesis

| Iron Source | Citrate Source | pH Range | Key Observations | Reference |

|---|---|---|---|---|

| Iron Filings | Citric Acid | Not specified, but acidic | Direct redox reaction, slow generation of Fe(II) favors crystallinity. | nih.gov |

| Ferrous Sulfate | Citric Acid | 2 - 5 | pH control is critical; below 2, the product redissolves; above 5, hydrolysis occurs. | google.com |

| Ferrous Ammonium Sulfate | Citric Acid | 2.5 - 3.0 | Boiling under reflux precipitates ferrous citrate. | google.com |

Advanced and Green Synthesis Approaches

In recent years, more advanced and environmentally friendly methods for synthesizing iron-containing materials have been developed. These include techniques that offer better control over particle size, morphology, and crystallinity, which are crucial for various applications.

Continuous Hydrothermal Synthesis for Iron-Containing Materials

Continuous hydrothermal synthesis is a powerful technique for producing a wide range of metal oxide nanoparticles, including iron oxides. acs.orgaip.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net This method involves heating an aqueous solution of precursors under high pressure. mdpi.com While direct synthesis of ferrous citrate via this method is not extensively documented, the synthesis of iron oxide nanoparticles often uses iron salts and chelating agents like citrate.

In the context of iron-cobalt oxide nanoparticle synthesis, using ammonium iron citrate as an iron precursor in a continuous hydrothermal process has been shown to significantly improve the crystallinity of the resulting nanoparticles. rsc.orgrsc.orgcore.ac.ukbham.ac.uk The presence of citrate is thought to create a homogeneous reaction environment and promote the simultaneous precipitation of the metal ions by forming complexes. rsc.orgcore.ac.uk This suggests that citrate plays a crucial role in controlling the nucleation and growth of nanoparticles under hydrothermal conditions. The process can lead to the formation of well-crystallized and uniformly distributed nanoparticles. rsc.orgcore.ac.uk

Solid-State Precursor Pyrolysis for Nanomaterial Derivatization

Solid-state pyrolysis of an iron(II) citrate precursor is another advanced method used to derive various iron-based nanomaterials. researchgate.netresearchgate.netresearchgate.net This technique involves the thermal decomposition of the solid ferrous citrate complex in a controlled atmosphere to produce nanoparticles of iron oxides or even metallic iron. researchgate.netresearchgate.net

The composition of the final product is highly dependent on the pyrolysis temperature and the atmosphere (e.g., air or an inert gas). For instance, the pyrolysis of iron citrate in an inert gas mixture (Ar + 5% H₂) at temperatures ranging from 470-1000°C can yield a mixture of α-Fe, cementite (Fe₃C), and iron oxides. researchgate.net The optimal temperature for producing a two-phase state of α-Fe and Fe₃C with a high fraction of reduced iron has been identified as 800°C. researchgate.net

This method is a form of solid-state thermal decomposition, which is advantageous for its relative simplicity, lower synthesis temperatures compared to other methods, and the ability to control the final product through reaction time, temperature, and environment. rsc.org The pyrolysis of iron citrate is also a key step in iron-catalyzed graphitization, where the in-situ formed iron nanoparticles catalyze the conversion of amorphous carbon into graphitic structures at relatively low temperatures. rsc.org

Table 2: Advanced Synthesis Research Findings

| Synthesis Method | Precursor(s) | Key Findings | Resulting Material | Reference |

|---|---|---|---|---|

| Continuous Hydrothermal Synthesis | Ammonium Iron Citrate, Cobalt Salt | Improved crystallinity and uniform metal distribution in nanoparticles. | Iron-Cobalt Oxide Nanoparticles | rsc.orgrsc.orgcore.ac.uk |

| Solid-State Pyrolysis | Iron(II) Citrate | Product composition (α-Fe, Fe₃C, iron oxides) is dependent on temperature and atmosphere. | Iron-based Nanoparticles | researchgate.net |

Formation of Ferrous Citrate from Industrial By-products and Waste Streams

The synthesis of ferrous citrate is increasingly leveraging industrial by-products and waste streams, aligning with principles of a circular economy and sustainable chemistry. This approach not only provides an alternative and potentially cheaper source of raw materials but also contributes to waste valorization.

Metallurgical slags, which are by-products of smelting processes, have been identified as a viable iron source for producing iron-citrate complexes. mdpi.com For example, nickel furnace slag can be treated with citric acid, which acts as a leaching agent. mdpi.com The acid provides the necessary protons (H+) to attack the fayalite (Fe₂SiO₄) and magnetite (Fe₃O₄) present in the slag, dissolving the iron oxides and releasing ferrous (Fe²⁺) and ferric (Fe³⁺) ions into the solution. mdpi.com If necessary, a reducing agent like ascorbic acid can be used to convert the ferric ions back to the desired ferrous state. mdpi.com This process demonstrates the transformation of a solid waste material into a valuable chemical product.

The primary reactions involved in the dissolution of iron from slag using citric acid are:

Protonation of Fayalite: Fe₂SiO₄ + 4H⁺ → 2Fe²⁺ + H₄SiO₄ mdpi.com

Dissolution of Magnetite: Fe₃O₄ + 8H⁺ → 2Fe³⁺ + Fe²⁺ + 4H₂O mdpi.com

This method of using metallurgical by-products offers a sustainable pathway for synthesizing ferrous citrate, effectively mining valuable components from what would otherwise be considered waste. mdpi.commdpi.com

Sol-Gel Techniques for Hybrid Materials

The sol-gel process is a versatile technique used to synthesize hybrid organic-inorganic materials incorporating ferrous citrate. mdpi.comwiley.com This method allows for the creation of a stable matrix, typically silica (B1680970) (SiO₂), that encapsulates the ferrous citrate, often for applications requiring controlled release. researchgate.netnih.gov

The synthesis begins with the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in a solution containing ethanol (B145695) and water. mdpi.commdpi.com This forms a "sol," which is a colloidal suspension of solid particles in a liquid. Ferrous citrate and, in many cases, a polymer like polyethylene (B3416737) glycol (PEG), are then introduced into the sol. mdpi.comunina.it The mixture undergoes a gelation process, where the colloidal particles link together to form a three-dimensional network, entrapping the ferrous citrate and PEG within the resulting wet gel. mdpi.comnih.gov The final step involves drying the gel, typically in an oven at a controlled temperature, to remove the residual solvent and yield a solid hybrid material. wiley.comnih.gov

The composition of these hybrid materials can be precisely tailored by varying the weight percentages of the components to achieve desired properties. mdpi.comnih.govunina.it

Table 1: Examples of Ferrous Citrate Hybrid Material Compositions Synthesized via Sol-Gel Technique

| Matrix | Ferrous Citrate (wt%) | Polyethylene Glycol (PEG) (wt%) | Precursor | Source(s) |

|---|---|---|---|---|

| SiO₂ | 5, 10, 15 | 6, 12, 24 | TEOS | unina.it, nih.gov, researchgate.net |

| SiO₂ | 5, 10, 15, 20 | 50 | TEOS | mdpi.com |

The resulting materials are characterized by the formation of hydrogen bonds between the inorganic silica matrix, the polymer chains, and the ferrous citrate complex. nih.gov

Control over Stoichiometry and Oxidation State during Synthesis

Achieving a high-purity product in ferrous citrate synthesis requires stringent control over both the stoichiometry of the reactants and the oxidation state of the iron ion.

Stoichiometry Control The precise ratio of iron to citrate is critical for the formation of the correct compound. A common method involves the direct reaction of iron powder or filings with citric acid in a 1:1 stoichiometric ratio. nih.gov The slow, in-situ generation of iron(II) as the iron metal reacts helps to keep oversaturation low, favoring the formation of a well-defined crystalline solid. nih.gov The resulting stoichiometry, typically the monohydrate form (FeC₆H₆O₇·H₂O), can be confirmed using analytical techniques such as thermogravimetric analysis (TGA) and total carbon analysis, which compare the experimental weight percentages of the components to their theoretical values. nih.gov For the monohydrate, the theoretical iron content is approximately 21.2%. nih.gov

The chelation of the iron ion by citrate also plays a role in controlling the reaction. Citrate is a strong complexing agent that can slow down the precipitation process, allowing for more orderly crystal growth and helping to ensure the desired stoichiometry is achieved. researchgate.netroyalsocietypublishing.org

Oxidation State Control Maintaining iron in its ferrous (Fe²⁺) state is a primary challenge due to its susceptibility to oxidation to the ferric (Fe³⁺) state. Several strategies are employed to prevent this:

Creating a Reducing Environment: When metallic iron is reacted with citric acid, the redox reaction produces hydrogen gas (H₂). nih.gov This creates a reducing atmosphere that helps to prevent the oxidation of the newly formed Fe²⁺. nih.gov

Exclusion of Oxidants: Care must be taken to avoid the absorption of atmospheric oxygen during the reaction and subsequent handling. nih.gov The intentional use of an oxidizing agent like hydrogen peroxide is a method to produce ferric citrate, highlighting the need to exclude such agents when ferrous citrate is the target product. youtube.com

Stabilization by Citrate: The citrate ligand itself helps to stabilize the ferrous state. patsnap.com Carboxylates are strong complexing agents that can hamper the oxidation of Fe(II). researchgate.net Furthermore, it is hypothesized that the formation of stable Fe(III)-ligand complexes at the particle surface can create a passivation layer that inhibits further electron transfer and oxidation of the underlying ferrous citrate. rsc.org

pH Control: Maintaining the pH of the reaction mixture within a specific range, typically between 2 and 4, is crucial. A pH below 2 can cause the formed ferrous citrate to redissolve, while a pH above 5 or 6 can lead to the hydrolysis of the ferrous salt, both of which reduce the yield and purity of the final product. google.com

Spectrophotometric methods using reagents like 1,10-phenanthroline, which forms a colored complex specifically with Fe²⁺, are used to confirm the exclusive presence of the desired oxidation state in the final product. nih.govresearchgate.net

Table 2: Methods for Control in Ferrous Citrate Synthesis

| Control Parameter | Method | Rationale | Source(s) |

|---|---|---|---|

| Stoichiometry | Use of 1:1 molar ratio of iron and citric acid. | Ensures correct proportion of reactants for the target compound FeC₆H₆O₇. | nih.gov |

| Slow, in-situ generation of Fe(II). | Prevents high oversaturation, promoting crystalline growth. | nih.gov | |

| Oxidation State | Reaction of metallic iron with citric acid. | Generates H₂ gas, creating a reducing environment. | nih.gov |

| Exclusion of atmospheric oxygen and oxidizers. | Prevents the oxidation of Fe²⁺ to Fe³⁺. | nih.gov, youtube.com | |

| pH control (typically pH 2-4). | Prevents redissolution of the product and hydrolysis of the ferrous salt. | google.com |

Coordination Chemistry and Aqueous Speciation of Iron Ii Citrate

Ligand-Metal Binding Mechanisms in Ferrous Citrate (B86180) Complexes

The formation of stable complexes between iron(II) and citrate is a result of the multidentate nature of the citrate ligand, which allows for the formation of strong chelate structures.

Citric acid is a tricarboxylic acid with a hydroxyl group at the α-position, providing multiple potential binding sites for the iron(II) ion. The coordination primarily involves the oxygen atoms of both the carboxylate groups (-COO⁻) and the central hydroxyl group (-OH). The specific groups involved in binding are dependent on the pH of the solution, which dictates the deprotonation state of the citric acid molecule. In the crystallized coordination polymer [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O, the citrate ligand is the triple conjugate base, indicating that all three carboxylic acid groups are deprotonated and involved in coordination. wikipedia.org Other research has shown that at neutral pH, the chelation of the iron(II) ion occurs via two deprotonated carboxylate groups and the hydroxyl group.

The ability of a single citrate ligand to bind to the Fe²⁺ ion through multiple sites leads to the formation of stable, five- or six-membered chelate rings. This chelation effect significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.

In the solid state, these chelate units can further assemble into larger, more complex structures. At least two distinct iron(II) citrate coordination polymers have been identified through structural analysis.

Anionic Coordination Polymer : One well-characterized complex is an anionic coordination polymer with the formula {[Fe(C₆H₅O₇)(H₂O)]⁻}n. wikipedia.org

Neutral Coordination Polymer : A neutral ferrous citrate coordination polymer, [Fe(H₂cit)(H₂O)]n, has also been synthesized. Its structure is composed of one-dimensional chains of corner-sharing FeO₆ octahedra that are cross-linked by the citrate ligands. In this structure, the iron atoms are hexacoordinated by two partially deprotonated citrate molecules and one water molecule, resulting in a distorted octahedral geometry.

Solution Equilibrium and Stability Constants of Iron(II) Citrate Complexes

The speciation of iron(II) citrate in aqueous solution is a dynamic equilibrium involving various complex forms, free metal ions, and ligand species. This equilibrium is quantified by stability constants, which are crucial for understanding the behavior of these complexes in different chemical environments.

The pH of the solution is a critical factor controlling the speciation and stability of iron(II) citrate complexes. As the pH changes, the protonation state of citric acid is altered, which in turn affects its coordination behavior. Generally, as the pH increases, the carboxyl groups of citric acid deprotonate, making the oxygen atoms stronger Lewis bases and favoring complex formation. Studies have shown that the Fe²⁺ oxidation state within the citrate complex remains stable over a broad pH range, from 2 to 12. However, it has also been noted that the chelating ability of the citrate ion may not be sufficient to form a complex that is stable at a pH greater than 3, particularly in the presence of oxidants, as higher pH levels can facilitate the oxidation of ferrous ions to the ferric state. researchgate.net

The thermodynamic stability of iron(II) citrate complexes is also influenced by temperature. Most reported stability constants for these complexes have been determined at a standard temperature of 25 °C. cdnsciencepub.comcdnsciencepub.comnih.govmurdoch.edu.au For instance, thermogravimetric analysis (TGA) of a synthesized iron(II) citrate polymer showed it maintained stability at temperatures up to 275 °C (548 K). nih.gov While comprehensive thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) of formation, are not extensively available for the full range of Fe(II)-citrate species, the available stability constants provide a benchmark for stability under standard conditions. The lack of detailed temperature-dependent studies limits a full thermodynamic characterization across various temperatures.

A comparison between the complexation of iron(II) and iron(III) with citrate reveals significant differences in stability and speciation, primarily due to the higher charge density of the ferric ion (Fe³⁺). The Fe³⁺ ion, being a harder Lewis acid, forms stronger and more stable complexes with the oxygen-based donor groups of citrate compared to the Fe²⁺ ion.

Potentiometric titrations have been employed to determine and compare the formation constants for both systems. nih.govmurdoch.edu.au These studies consistently show that the stability constants for Fe(III)-citrate complexes are significantly higher than those for Fe(II)-citrate complexes under similar conditions. The table below presents a comparison of the logarithmic stability constants (log β) for various iron-citrate species as determined in different studies.

| Complex Species (MpHqLr) | Iron Oxidation State | log βpqr | Conditions | Reference |

|---|---|---|---|---|

| FeHL | Fe(II) | 8.63 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |

| FeL | Fe(II) | 4.40 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |

| FeHL | Fe(III) | 13.01 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |

| FeL | Fe(III) | 11.85 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |

| Fe(OH)L | Fe(III) | 8.80 | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |

| Fe(OH)₂L₂ | Fe(II) | 10.38 | 25 °C, 1.00 M (Na)Cl | nih.govmurdoch.edu.au |

| FeL₂ | Fe(III) | 21.26 | 25 °C, 1.00 M (Na)Cl | nih.govmurdoch.edu.au |

Note: In the table, L represents the fully deprotonated citrate ligand (C₆H₄O₇)⁴⁻. The notation MpHqLr denotes a complex with 'p' metal ions, 'q' protons, and 'r' ligands.

The chemistry of Fe(III)-citrate is also more complex, with a greater tendency to form various mononuclear, dinuclear, and even trinuclear species depending on the pH and the iron-to-citrate molar ratio. researchgate.net In contrast, the characterized Fe(II)-citrate complexes are predominantly of 1:1 stoichiometry. cdnsciencepub.comcdnsciencepub.com

Mononuclear and Oligomeric Ferrous Citrate Species in Solution

In aqueous solutions, iron(II) citrate can exist as various mononuclear species. Research has pointed to the presence of complexes with different stoichiometries and protonation states, depending on the specific conditions of the solution. acs.org At neutral pH, it has been suggested that each iron(II) ion can bind with two citrate ligands to form the [Fe(II)(citrate)₂]⁴⁻ complex. researchgate.net

A study on the oxygenation of Fe(II) in the presence of citrate has provided insights into the speciation of ferrous citrate complexes at circumneutral pH. This research supports the existence of several Fe(II)-citrate species beyond a single monomeric form. acs.org The identified species in solution include Fecit⁻, Fecit₂⁴⁻, and the hydrolyzed species Fe(OH)cit₂⁵⁻. acs.org The relative concentrations of these species are pH-dependent, with the oxidation of Fe(OH)cit₂⁵⁻ becoming more significant as the pH increases to 8.0. acs.org At lower pH values, the oxidation is primarily governed by the Fecit⁻ and Fecit₂⁴⁻ complexes. acs.org

While the existence of these mononuclear species in solution is supported by kinetic studies of oxidation reactions, detailed structural characterization in the aqueous phase remains challenging. acs.org In the solid state, the only crystallized form is a coordination polymer with the formula [Fe(H₂O)₆]²⁺{[Fe(C₆H₅O₇)(H₂O)]⁻}₂·2H₂O. wikipedia.org This structure consists of chains of corner-sharing Fe(II)O₆ octahedra that are cross-linked by citrate ligands.

The following table summarizes the key mononuclear ferrous citrate species identified in aqueous solutions.

| Species Name | Chemical Formula | Key Characteristics |

| Ferrous monocitrate | Fecit⁻ | A significant species at lower pH values. acs.org |

| Ferrous dicitrate | Fecit₂⁴⁻ | Another key species at lower pH; may also be represented as [Fe(II)(citrate)₂]⁴⁻ at neutral pH. acs.orgresearchgate.net |

| Hydroxy ferrous dicitrate | Fe(OH)cit₂⁵⁻ | Becomes increasingly important as the pH rises towards 8.0. acs.org |

Dissociation Kinetics of Iron(II) Citrate Complexes

Detailed studies focusing specifically on the dissociation kinetics of individual iron(II) citrate complexes in aqueous solution are not extensively documented in the reviewed scientific literature. Much of the research on the kinetics of iron citrate complexes has centered on the more stable iron(III) oxidation state, including ligand exchange reactions. For instance, the kinetics of iron transfer from ferric citrate to other chelating agents have been investigated, proposing a mechanism that involves the formation of a mixed complex prior to the dissociation of citrate.

In the context of its biological absorption, sodium ferrous citrate is understood to dissociate in the acidic environment of the stomach, which releases ferrous ions for subsequent uptake. patsnap.com This dissociation is a crucial step for the bioavailability of the iron, but specific rate constants for this process are not provided. patsnap.com The citrate ligand itself plays a role in stabilizing the ferrous iron and preventing its premature oxidation, which implies that the complex has a degree of stability in solution before dissociation occurs at the site of absorption. patsnap.com

While the formation of various ferrous citrate species is at equilibrium in solution, the kinetic parameters for the forward (formation) and reverse (dissociation) reactions for each specific complex have not been a primary focus of the available research. The understanding of the dissociation of these complexes is therefore more conceptual, as an integral part of processes like ligand exchange or biological uptake, rather than being defined by specific dissociation rate constants.

Advanced Characterization Techniques for Ferrous Citrate

Spectroscopic Investigations for Structural Elucidation

Spectroscopy is a powerful tool for probing the molecular structure of ferrous citrate (B86180). By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds, electronic transitions, and atomic arrangement can be obtained.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the coordination of the citrate ligand to the iron(II) center. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Changes in the vibrational frequencies of the functional groups in the citrate molecule upon complexation with iron provide direct evidence of ligand-metal interactions.

The FTIR spectrum of citric acid shows characteristic absorption bands corresponding to its carboxylic acid and hydroxyl groups. Upon chelation with iron(II), significant shifts in these bands are observed. Specifically, the stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. The interaction with the iron(II) ion alters the electron distribution in the carboxylate groups, leading to changes in their vibrational frequencies. These shifts confirm the coordination of the carboxylate groups to the iron center. researchgate.netmdpi.com

Interactive Data Table: Key FTIR Peaks for Ferrous Citrate

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| O-H (water) | ~3350 | Stretching vibration, indicates hydrated form mdpi.comresearchgate.net |

| C=O (carboxylate) | ~1570 | Symmetric stretching, indicates coordination to Fe(II) researchgate.net |

| O-H (water) | ~1645 | Bending vibration mdpi.com |

UV/Visible Spectrophotometry for Complex Formation and Oxidation State

UV/Visible spectrophotometry is a valuable technique for studying the formation of ferrous citrate complexes in solution and for monitoring the oxidation state of the iron. This method measures the absorption of ultraviolet and visible light by the sample. The absorption of light at specific wavelengths corresponds to electronic transitions within the molecule.

The formation of a complex between iron(II) and citric acid leads to the appearance of new absorption bands or shifts in existing bands in the UV/Vis spectrum. This is due to the charge transfer between the iron ion and the citrate ligand. The intensity of these absorption bands is proportional to the concentration of the complex, allowing for the study of its formation and stability under different conditions, such as varying pH. nih.govnih.gov

Spectrophotometric methods are also employed to confirm the +2 oxidation state of iron in the citrate complex. mdpi.com For instance, the reaction of iron(II) with 1,10-phenanthroline to form a colored complex that absorbs at a specific wavelength (around 520 nm) can be used for quantitative analysis. nih.govmdpi.com The absence of color development with a reagent specific for iron(III), such as potassium thiocyanate, confirms that the iron is present exclusively as iron(II). mdpi.com Studies have shown that the iron(II) in the citrate complex is stable against oxidation over a wide pH range, from 2 to 12. nih.govmdpi.com

It is important to note that ferrous citrates are generally unstable in the presence of air and can be oxidized to ferric citrates. wikipedia.org UV-Vis spectroscopy can track this transformation by observing changes in the absorption spectra over time. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. It relies on the magnetic properties of atomic nuclei. For ferrous citrate, ¹H and ¹³C NMR can provide information about the connectivity of atoms and the conformation of the citrate ligand when bound to the paramagnetic Fe(II) center.

The paramagnetic nature of the Fe(II) ion can lead to significant broadening and shifting of the NMR signals of the citrate ligand, which can make spectral interpretation challenging. However, these paramagnetic effects can also provide valuable structural information. The extent of the broadening and shifting of the signals is dependent on the distance of the respective nuclei from the iron center, which can be used to map out the geometry of the complex.

In the case of citrate, the two CH₂ groups are diastereotopic, meaning they are chemically non-equivalent. In the ¹H NMR spectrum of free citrate, this results in a characteristic AB pseudo-quartet. Upon binding to a metal ion like aluminum, two distinct AB multiplets can be observed for the bound citrate. researchgate.net Similar effects would be expected upon complexation with iron(II), although the paramagnetic nature of Fe(II) would introduce additional complexity to the spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. wikipedia.org It is therefore an ideal method for studying paramagnetic metal complexes like those of iron(II). Ferrous iron (Fe²⁺) in a high-spin state has an electron configuration of 3d⁶ and a total electron spin S=2. nationalmaglab.org

EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center. The spectrum is characterized by a g-factor and hyperfine coupling constants, which are sensitive to the symmetry of the ligand field around the iron ion.

High-spin Fe(II) complexes are often "EPR-silent" at conventional X-band frequencies (around 9.5 GHz) due to large zero-field splitting (ZFS), which splits the spin levels even in the absence of an external magnetic field. researchgate.net However, high-frequency/high-field EPR (HFEPR) can overcome this limitation and allow for the observation of EPR transitions in high-spin Fe(II) systems. nationalmaglab.orgnih.govuni-konstanz.de Parallel-mode EPR spectroscopy can also be used to probe integer-spin systems like high-spin Fe(II), with sharp signals appearing at specific g-values that are indicative of the integer spin state. nih.gov While much of the EPR work on iron-citrate systems has focused on the ferric (Fe³⁺) state, which gives a characteristic signal around a g-value of 4.3, the principles are applicable to the ferrous state with the appropriate instrumentation. d-nb.inforesearchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local atomic structure around a specific element in a material, regardless of whether the material is crystalline or amorphous. The technique involves measuring the absorption of X-rays as a function of energy around an absorption edge of a particular element.

XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For ferrous citrate, the position of the iron K-edge in the XANES spectrum can confirm the +2 oxidation state of the iron. researchgate.net

The EXAFS region contains information about the number, type, and distance of the neighboring atoms surrounding the central iron atom. Analysis of the EXAFS spectrum of ferrous citrate can reveal the Fe-O bond distances and the coordination number of the iron center. This provides a direct probe of the local atomic environment of the iron(II) ion in the citrate complex. msu.edu

Near Infrared (NIR) Spectroscopy for Chelation Confirmation

Near Infrared (NIR) spectroscopy, which measures the absorption of light in the wavelength range of 780 to 2500 nm, has emerged as a useful tool for confirming the chelation of iron(II) by citric acid. nih.govnih.gov The NIR spectrum is dominated by overtones and combination bands of fundamental vibrations, particularly those involving C-H, O-H, and N-H groups.

Studies have shown that the NIR spectrum of a ferrous citrate complex is distinct from the spectra of its individual components, citric acid and ferrous sulfate (B86663). semanticscholar.orgresearchgate.net Specific peaks in the NIR spectrum can be used to characterize the chelate. For instance, peaks around 6800 cm⁻¹ (O-H first overtone), 6370 cm⁻¹ (ligand-to-ligand radical charge transfer transition), and 5150 cm⁻¹ (combination of C=O stretching and O-H bending) have been identified as characteristic of the iron(II)-citric acid chelate. nih.gov The appearance of these new bands and shifts in existing bands upon complexation provide strong evidence for the formation of a true chelate rather than a simple physical mixture. semanticscholar.org

Interactive Data Table: Characteristic NIR Peaks for Ferrous Citrate Chelate

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 6800 | O-H first overtone | Indicates changes in the hydroxyl group environment upon chelation nih.gov |

| 6370 | Ligand-to-ligand radical charge transfer | Suggests electronic interactions within the complex nih.gov |

| 5150 | Combination of C=O stretching and O-H bending | Confirms the involvement of carboxyl and hydroxyl groups in chelation nih.gov |

Diffraction and Scattering Techniques for Crystalline and Nanoscale Analysis

Advanced characterization of ferrous citrate, the iron(2+) salt of citric acid, relies on a suite of sophisticated analytical techniques to elucidate its structural and physical properties. Diffraction and scattering methods are indispensable for analyzing the compound's solid-state nature, including its degree of crystallinity, and for characterizing its morphology when formulated at the nanoscale.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a material. It operates on the principle of constructive interference of monochromatic X-rays and a crystalline sample. Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for identification. nih.govforcetechnology.com By comparing the obtained diffraction pattern to international databases, the crystalline phases within a sample can be identified. forcetechnology.com

In the context of iron salts of citric acid, XRD analysis is crucial for determining the degree of crystallinity. Studies on iron-citrate compounds have shown that they can exist in various forms, from crystalline to semi-crystalline or fully amorphous states. For instance, analysis of some iron(III) citrate and iron(II) bisglycinate compounds revealed them to be amorphous or semi-crystalline, respectively, characterized by the absence of sharp diffraction lines in their XRD patterns. nih.govresearchgate.net Specifically for a synthesized iron(II) citrate complex (FeC₆H₆O₇·H₂O), XRD spectra have been reported to show broad humps rather than sharp peaks, which is indicative of an amorphous or poorly crystalline structure. researchgate.net

The presence of broad humps suggests a lack of long-range atomic order, which is a defining feature of amorphous materials. This information is critical as the crystallinity of a compound can significantly influence its physical properties, such as solubility and stability. Therefore, XRD is a fundamental tool for the phase identification and quality control of solid ferrous citrate.

Transmission Electron Microscopy (TEM) for Morphology and Nanoparticle Structure

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology, size, and structure of materials at the nanoscale. acs.orgnih.gov It functions by transmitting a beam of electrons through an ultrathin specimen; the interaction of the electrons with the sample is then used to form an image. nih.gov TEM can reveal detailed information about the shape, size distribution, and crystalline structure of individual nanoparticles. youtube.com

For iron-citrate compounds, particularly those synthesized as nanoparticles for various applications, TEM is an essential characterization tool. Citrate is often used as a capping agent to stabilize iron oxide nanoparticles, and TEM analysis confirms the size and shape of these particles. nih.gov Research on citrate-coated superparamagnetic iron oxide nanoparticles (SPIONs) has utilized TEM to show uniformly sized, monodisperse nanoparticles, for example, with an average diameter of around 12 nm. nih.gov While this research focuses on iron oxide cores, the methodology is directly applicable to characterizing ferrous citrate nanoparticles. TEM images would provide direct visual evidence of the particle dimensions and morphology, confirming whether they are spherical, polygonal, or irregular in shape. researchgate.net Furthermore, high-resolution TEM (HR-TEM) can be used to examine the crystalline lattice of individual particles.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. utdallas.edu It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, which allows for the calculation of the hydrodynamic diameter (the size of the particle plus the liquid layer around it). utdallas.edu

DLS is also used to determine the zeta potential of particles in a dispersion. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential (e.g., > ±30 mV) indicates good stability and resistance to aggregation.

In the study of ferrous citrate, particularly in aqueous solutions or nanoparticle suspensions, DLS provides critical information. For instance, iron oxide nanoparticles stabilized with citric acid have been analyzed using DLS to determine their size and stability. In one study, modifying iron oxide particles with citric acid and sodium citrate resulted in a negative zeta potential value of -40 mV at pH 7, indicating a stable dispersion. nih.gov The hydrodynamic diameter of these stabilized nanoparticles was measured to be around 166 nm. nih.gov Such analyses are crucial for controlling the properties of ferrous citrate formulations in liquid media. nih.gov

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Hydrodynamic Diameter | The effective diameter of the particle in solution, including a layer of solvent. | ~166 nm | nih.gov |

| Zeta Potential | A measure of the surface charge and colloidal stability in a dispersion. | -40 mV | nih.gov |

| Polydispersity Index (PDI) | A measure of the broadness of the particle size distribution. | <0.3 (indicative of a narrow distribution) | researchgate.net |

Chromatographic and Elemental Analysis for Composition and Purity

To ascertain the precise chemical composition and purity of ferrous citrate, chromatographic and elemental analysis techniques are employed. These methods allow for the separation of the compound from impurities and the accurate quantification of its constituent elements.

High-Performance Liquid Chromatography (HPLC) for Speciation and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. The separation is achieved by passing a sample mixture through a column packed with a stationary phase, carried by a liquid mobile phase.

HPLC is particularly important for the analysis of iron-citrate complexes due to the potential for various species to exist in equilibrium. rsc.orgresearchgate.net The technique can be challenging because the complexes can be labile and their speciation is often dependent on factors like pH. publicationslist.org Researchers have developed specific HPLC methods, such as hydrophilic interaction ion chromatography (HILIC) and reverse-phase chromatography, to separate different iron-citrate species. rsc.orgsielc.com For example, a method using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid has been described for analyzing ferric ammonium (B1175870) citrate. sielc.com By separating ferrous citrate from free citric acid, other iron species (like ferric citrate), and synthesis-related impurities, HPLC can provide a detailed assessment of the compound's purity.

Atomic Absorption Spectroscopy (AAS) for Elemental Composition

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of chemical elements. analytik-jena.com The method is based on the principle that atoms absorb light at specific, characteristic wavelengths. youtube.com To perform the analysis, a sample is atomized, typically in a flame, and a beam of light corresponding to the element's characteristic wavelength is passed through the atomized cloud. The amount of light absorbed is proportional to the concentration of the element in the sample. analytik-jena.comyoutube.com

For ferrous citrate, AAS is the standard method for accurately determining the iron content. oiv.int This analysis is fundamental to verifying the compound's stoichiometry and ensuring it meets purity specifications. The procedure involves dissolving a known mass of the ferrous citrate sample and aspirating the solution into an air-acetylene flame. usgs.gov The instrument is calibrated using a series of standard solutions with known iron concentrations. youtube.comoiv.int The absorbance of the sample is then measured and compared to the calibration curve to determine the precise concentration of iron. This technique is highly selective and is a mainstay for quality control in many industries. analytik-jena.com

| Parameter | Setting | Reference |

|---|---|---|

| Wavelength | 248.3 nm | oiv.int |

| Light Source | Iron (Fe) Hollow-Cathode Lamp | oiv.int |

| Flame | Air-Acetylene | oiv.intusgs.gov |

| Slit Width | 0.2 nm | oiv.int |

| Analysis Range | 10 µg/L to 1,000 µg/L | usgs.gov |

Ion Chromatography for Ionic Profile

Ion chromatography (IC) is a powerful analytical technique used for the separation and quantification of ionic species. For ferrous citrate, IC is instrumental in determining its ionic profile, which includes the primary ions—ferrous (Fe²⁺) and citrate—as well as potential impurities or degradation products, such as ferric iron (Fe³⁺). The separation is typically achieved on a column with ion-exchange properties.

The determination of the aqueous iron species Fe(II) and Fe(III) is crucial for understanding redox processes involving iron. nih.gov Methods based on ion chromatography have been developed for the simultaneous and direct determination of both Fe(II) and Fe(III). nih.gov This is a significant advantage over older colorimetric methods that often required the indirect determination of Fe(III) after reducing it and measuring the total iron content. nih.gov In a typical IC setup for iron species analysis, sample pretreatment may involve simple filtration and acidification. nih.gov

For the analysis of metal-citrate complexes, hydrophilic interaction liquid chromatography (HILIC), a variant of HPLC, can be employed for the separation of species, which can then be quantified using mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS). rsc.org For the analysis of the citrate anion itself, an anion-exchange column with suppressed conductivity detection can be used. A potassium hydroxide (B78521) eluent, generated electrolytically, can effectively separate citrate from other anions. thermofisher.com

A summary of typical IC conditions for relevant ions is presented below.

| Analyte(s) | Column Type | Eluent | Detection |

| Ferrous (Fe²⁺) & Ferric (Fe³⁺) | Cation Exchange (e.g., IonPac CS5A) | Carboxylic acid or Oxalic acid chelating agent | Post-column reaction with PAR, Absorbance at 530 nm |

| Citrate | Anion Exchange (e.g., Dionex IonPac AS11) | Potassium Hydroxide (KOH) | Suppressed Conductivity |

| Iron-Citrate Complexes | Hydrophilic Interaction (HILIC) | Gradient Elution | ESI-MS or ICP-MS |

Thermogravimetric Analysis (TGA) for Thermal Stability and Water Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the thermal stability, decomposition pathways, and water content of hydrated compounds like ferrous citrate.

Studies on the synthesis and characterization of iron(II) citrate have employed TGA to confirm its elemental composition and hydration state. nih.govresearchgate.netnih.gov The synthesized crystalline solid is often identified as the monohydrate, with the formula FeC₆H₆O₇∙H₂O. nih.govresearchgate.netnih.gov TGA is a direct method for verifying this by measuring the mass loss corresponding to the water molecule.

A typical TGA analysis of ferrous citrate monohydrate shows distinct stages of mass loss. The initial weight loss at lower temperatures corresponds to the loss of the water of hydration. Subsequent, more significant weight loss at higher temperatures is due to the decomposition of the citrate ligand. The final residual mass at high temperatures (e.g., 900 °C) corresponds to the formation of stable iron oxides, such as ferric oxide (α-Fe₂O₃). researchgate.netias.ac.in

One study conducted TGA on an iron(II) citrate sample from 30 °C to 900 °C. The results indicated a total weight loss of 69.653%. nih.gov The residual mass corresponds to Fe₂O₃, and from this, the iron content in the original sample was calculated to be 21.1% ± 0.4% (w/w). nih.gov This experimental value is in excellent agreement with the theoretical iron content for FeC₆H₆O₇∙H₂O (21.2%), confirming the monohydrate structure. nih.gov

The decomposition process can be summarized in the following table based on typical TGA results.

| Temperature Range (°C) | Mass Loss Event | Product(s) |

| ~100 - 200 °C | Dehydration (Loss of H₂O) | Anhydrous Ferrous Citrate (FeC₆H₆O₇) |

| ~200 - 460 °C | Decomposition of Citrate Ligand | Intermediate products |

| > 460 °C | Final Product Formation | Ferric Oxide (α-Fe₂O₃) |

Electrochemical Methods for Redox and Surface Behavior

Electrochemical methods are essential for probing the redox activity and interfacial characteristics of ferrous citrate. These techniques provide insights into electron transfer kinetics, complex stability, and surface interactions.

Potentiometric Titrations for Formation Constants and Redox Potentials

Potentiometric titration is a fundamental electrochemical technique used to determine the stability (or formation) constants of metal-ligand complexes in solution. By monitoring the potential of an ion-selective electrode (typically a glass electrode for pH) while titrating a solution containing the metal ion (Fe²⁺) and the ligand (citrate) with a strong base or acid, the equilibrium concentrations of the various protonated and complexed species can be determined.

This method has been successfully used to determine the formation constants for the Fe(II)-citrate system. nih.gov Such data are critical for understanding the speciation of iron in various environments. The reliability of these formation constants can be further evaluated by comparing measured and predicted redox potentials of the ternary Fe(III)-Fe(II)-citrate system. nih.gov

The general equilibrium for the formation of a ferrous citrate complex can be represented as: pFe²⁺ + qH⁺ + rL⁴⁻ ⇌ FepHqLr⁽²p⁺q⁻⁴r⁾

Where L⁴⁻ represents the fully deprotonated citrate ion. Potentiometric titrations allow for the calculation of the stability constants (β) for the various species formed.

| Species (Fe(II)-Citrate) | Log of Formation Constant (log β) | Conditions |

| Fe(II)-Citrate Complexes | Data re-determined via potentiometric titration | 25 °C, 1.00 M (Na)Cl |

Note: Specific log β values for Fe(II)-citrate complexes from the cited re-determination study are required for a complete data table.

Electrochemical Impedance Spectroscopy (EIS) for Surface Reactions and Corrosion

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the frequency-dependent opposition (impedance) of an electrochemical system to an alternating current (AC) signal. pineresearch.com It is highly effective for investigating surface reactions, charge transfer kinetics, and corrosion processes at the electrode-electrolyte interface. pineresearch.comekb.eg

When applied to ferrous citrate, EIS can provide information on the formation of passive films, the rate of oxidation of Fe(II) to Fe(III) at an electrode surface, and the compound's potential role in corrosion inhibition or acceleration. The experiment involves applying a small amplitude AC potential over a wide range of frequencies and measuring the resulting current response. pineresearch.com

The data are often presented as a Nyquist plot (imaginary impedance vs. real impedance). This plot can be modeled using an equivalent electrical circuit (EEC) consisting of resistors (R), capacitors (C), and other elements that represent the physical and chemical processes occurring in the system. researchgate.net For instance, the charge transfer resistance (Rct) is inversely proportional to the corrosion rate, while the double-layer capacitance (Cdl) relates to the nature of the electrode surface. ekb.eg

A simplified equivalent circuit model often used for iron corrosion studies is shown below.

| Circuit Element | Symbol | Physical/Chemical Process Represented |

| Solution Resistance | Rs | Resistance of the electrolyte |

| Charge Transfer Resistance | Rct | Resistance to electron transfer at the electrode surface |

| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface |

Cyclic Voltammetry for Redox Characterization

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to study the redox behavior of species in solution. umb.edu In a CV experiment, the potential of a working electrode is swept linearly between two vertex potentials and back, and the resulting current is measured as a function of the applied potential. The resulting plot, a voltammogram, provides information about the redox potentials and electrochemical reversibility of the species.

For ferrous citrate, CV is ideal for characterizing the Fe(II)/Fe(III) redox couple. The voltammogram would typically show an anodic peak corresponding to the oxidation of Fe(II)-citrate to Fe(III)-citrate and a cathodic peak for the reverse reduction process. The peak potentials can be used to determine the formal reduction potential (E°') of the complex, which is a measure of its thermodynamic tendency to be oxidized or reduced.

Studies investigating the redox properties of iron-citrate complexes have used electrochemical techniques to determine the potential for the (Fe³⁺-cit/Fe²⁺-cit) couple. nih.gov The reported values are in the range of -0.03 V to +0.01 V. nih.gov The exact potential is influenced by factors such as pH and the specific iron-citrate species present in the solution. nih.gov

| Redox Couple | E°' (Formal Potential) vs. reference electrode | Technique |

| [Fe(III)-citrate] / [Fe(II)-citrate] | -0.03 V to +0.01 V | Electrochemistry |

| Fe(III)-monocitrate reduction | ~0.1 V (at pH 5.5) | Voltammetry |

| Fe(III)-dicitrate complex reduction | ~-0.1 V (at pH 5.5) | Voltammetry |

Redox Chemistry and Electrochemistry of Ferrous Citrate Systems

Kinetics of Iron(II) Oxidation in the Presence of Citrate (B86180)

The oxidation of ferrous citrate is significantly influenced by the concentration of dissolved oxygen and the pH of the solution. acs.orgacs.org Generally, the oxidation follows first-order kinetics with respect to both the total Fe(II) concentration and the oxygen concentration. acs.org

The effect of pH on the oxidation rate is complex and depends on the concentration of citrate. acs.orgacs.org

At pH levels of 6.0, 6.5, and 7.0, where the oxidation of inorganic Fe(II) is relatively slow, the addition of citrate at concentrations of 50 µM, 0.2 mM, and 1 mM markedly increases the rate of Fe(II) oxidation. acs.org

At pH 7.5, adding 50 µM of citrate enhances the oxidation rate, but higher concentrations of 0.2 mM and 1 mM show similar, less pronounced effects. acs.org

At a pH of 8.0, the addition of citrate results in a slight decrease in the rate of Fe(II) oxidation compared to the inorganic system. acs.org

This pH-dependent behavior is attributed to the varying speciation of Fe(II)-citrate complexes. acs.orgnih.gov At lower pH, the oxidation is primarily controlled by the oxidation of Fe(citrate)⁻ and Fe(citrate)₂⁴⁻ complexes. As the pH increases, the Fe(OH)(citrate)₂⁵⁻ species becomes more important, dominating the oxidation process at pH 8.0. acs.orgnih.gov The rate of Fe(II) oxidation generally increases with temperature, as higher temperatures promote the hydrolysis of ferric ions, thereby driving the oxidation of ferrous ions forward. mdpi.com

| pH | Citrate Concentration | Effect on Fe(II) Oxidation Rate | Reference |

| 6.0 - 7.0 | 50 µM - 1 mM | Remarkable Increase | acs.org |

| 7.5 | 50 µM | Increase | acs.org |

| 7.5 | 0.2 mM - 1 mM | Similar kinetics, less effect than 50 µM | acs.org |

| 8.0 | All tested concentrations | Slight Reduction | acs.org |

This table summarizes the observed effects of pH and citrate concentration on the oxidation rate of Fe(II).

While citrate can enhance Fe(II) oxidation under certain conditions, it can also act as an inhibitor, retarding both oxidation and subsequent hydrolysis of the newly formed Fe(III). cambridge.orgnih.gov The strong complexation of Fe(II) by citrate is a key factor in this retardation. cambridge.org

At a constant pH of 6.0, the rate constant of Fe(II) oxidation decreases exponentially as the molar ratio of citrate to Fe(II) increases from 0 to 0.1. cambridge.org For instance, at a citrate/Fe(II) molar ratio of 0.1, the Fe(II)-citrate complex is the dominant species, which stabilizes the Fe(II) in solution and significantly slows its oxidation. cambridge.org This stabilization effect also prevents the hydrolysis and precipitation of iron. cambridge.org In some systems, citrate has been found to chelate Fe(III) and prevent its reduction back to Fe(II), thereby inhibiting the initiation of further redox reactions. nih.gov The presence of other substances, like dissolved silicate, can also retard Fe(II) oxidation by altering the surface properties of iron oxide products. acs.org

| Citrate/Fe(II) Molar Ratio | First-Order Rate Constant (k' x 10⁻⁴ /min) at pH 6.0 | Observation | Reference |

| 0 | 41.3 | Goethite and lepidocrocite precipitate | cambridge.org |

| 0.0005 | 36.5 | Lepidocrocite formation promoted | cambridge.org |

| 0.001 | 30.6 | Lepidocrocite formation pronounced | cambridge.org |

| 0.005 | 20.8 | Lepidocrocite formation promoted | cambridge.org |

| 0.01 | 14.7 | Noncrystalline Fe oxides form | cambridge.org |

| 0.1 | 7.6 | No precipitate observed | cambridge.org |

This table illustrates the decrease in the Fe(II) oxidation rate constant with an increasing citrate/Fe(II) molar ratio.

Fenton and Fenton-like Reactions Mediated by Iron(II) Citrate

The Fenton reaction involves the reaction of Fe(II) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). frontiersin.orgscu.edu.au This reaction is of significant interest in water treatment and biological systems. frontiersin.org When Fe(II) is complexed with citrate, it participates in a "Fenton-like" reaction, where the ligand environment modifies the reaction's efficiency and products. mdpi.comresearchgate.net

In the Fe(II)-citrate system, the reaction with H₂O₂ leads to substantial production of hydroxyl radicals. frontiersin.orgmdpi.com Studies suggest that at circumneutral pH, Fe(II) must be complexed for significant •OH production to occur. frontiersin.orgscu.edu.au While it is likely that •OH is the dominant oxidizing species formed, the complexity of Fe(II)-citrate speciation makes it difficult to rule out the formation of other reactive species. frontiersin.org The reaction rate constant for H₂O₂-mediated oxidation of the Fe(II)-citrate complex has been reported to be approximately (4.7 ± 0.2) × 10³ M⁻¹s⁻¹. frontiersin.org The mechanism is thought to proceed via an inner-sphere electron transfer. researchgate.net Some research indicates that under certain physiological conditions, particularly in the presence of bicarbonate, other radicals like the carbonate radical anion (CO₃•⁻) may be formed instead of or in addition to hydroxyl radicals. nih.gov

Chelating agents, including citrate itself, play a decisive role in the efficiency of the Fenton-like reaction. mdpi.comresearchgate.net The molar ratio of the chelating agent to iron is a critical factor. mdpi.comnih.gov

Low Citrate/Fe(II) Ratios (<0.5): Inorganic, dissolved Fe(II) is the primary contributor to •OH production. nih.gov

Excess Ligand: An excess of the chelating agent can decrease the reaction rate. nih.gov This is because the Fe-citrate complexes are less reactive with H₂O₂ compared to uncomplexed iron, and the ligand itself can scavenge the produced hydroxyl radicals. mdpi.comnih.gov

Therefore, a moderate molar ratio of citrate to Fe(II) (e.g., 0.5-1) is often optimal for maximizing the efficiency of these oxidation processes. nih.gov The use of a chelate like citrate allows the Fenton reaction to proceed at near-neutral pH, where unchelated iron would precipitate as ferric hydroxide (B78521). mdpi.comnih.gov

Redox cycling between Fe(II) and Fe(III) is a key feature of iron chemistry in many aqueous systems. In the presence of citrate, this cycling can be sustained, contributing to ongoing radical production. acs.orgresearchgate.net The Fe(III)-citrate complex formed after the oxidation of Fe(II)-citrate can be reduced back to Fe(II)-citrate by reducing agents like superoxide (B77818) radicals (O₂•⁻) or ascorbate (B8700270). mdpi.comacs.org This regenerated Fe(II)-citrate is then available to react again with H₂O₂, continuing the cycle. acs.org

Studies have shown that the photochemistry of Fe(III)-citrate complexes can lead to the generation of Fe(II), which is then rapidly reoxidized, demonstrating a dynamic redox cycle. nih.govacs.org This cycling is influenced by the availability of oxygen and the presence of radical scavengers. nih.govacs.org The ongoing formation of hydroxylated products in systems with Fe-citrate, H₂O₂, and a reducing agent supports the existence of this slow but persistent redox cycling. acs.orgresearchgate.net

Electrochemical Properties of Fe(III)/Fe(II)-Citrate Couples

The electrochemical behavior of the iron(III)/iron(II)-citrate system is complex, influenced by factors such as pH, the ratio of iron to citrate, and the specific nature of the complexes formed in solution. The formation of complexes between iron and citrate significantly alters the redox potential of the Fe(III)/Fe(II) couple compared to the aqueous Fe(III)/Fe(II) system, which has a standard electrode potential of +0.77 V. researchgate.net

Investigations using techniques like cyclic voltammetry have revealed that the standard redox potential (E°') for the Fe(III)-citrate/Fe(II)-citrate couple is considerably lower. Studies have reported the E°' to be in the range of -0.03 V to +0.01 V versus the Normal Hydrogen Electrode (NHE). nih.govresearchgate.net This substantial shift is attributed to the preferential stabilization of the Fe(III) state by the citrate ligand. nih.gov The chelation by citrate makes the reduction of Fe(III) to Fe(II) less favorable than in a simple aqueous environment. cecri.res.in

Voltammetric studies have identified multiple redox processes, indicating the presence of various iron-citrate species in solution. researchgate.netresearchgate.net The specific potentials at which reduction or oxidation occurs are dependent on the solution's pH. For instance, at a pH of 5.5, four distinct redox processes have been observed:

A process at approximately +0.1 V, corresponding to the reduction of a 1:1 iron(III)-monocitrate species. researchgate.net

A reversible process around -0.1 V, related to the reduction of dichelated complexes like [Fe(cit)₂]⁵⁻. researchgate.net

A reduction peak at -0.28 V, attributed to polynuclear iron(III)-citrate complexes. researchgate.net

At a more alkaline pH of 7.5, a process at -0.4 V has been noted, possibly from the reduction of hydroxyl-containing iron-citrate species. researchgate.net

The presence of a significant excess of citrate relative to iron ensures that the dominant species are mononuclear complexes, such as [Fe(III)(cit)₂]⁵⁻. researchgate.net The dissolution rate of iron has also been shown to increase with higher citric acid concentrations, an effect linked to the efficient chelation of ferrous ions by citrate. iaea.org

The following table summarizes experimentally determined redox potentials for various Fe(III)/Fe(II)-citrate couples under different conditions.

| Fe-Citrate Complex/System | Reported Redox Potential (E°' vs NHE) | pH | Comments | Source |

|---|---|---|---|---|

| (Fe³⁺-cit)/(Fe²⁺-cit) couple | -0.03 V to +0.01 V | Not specified | Determined by electrochemistry. | nih.govresearchgate.net |

| Fe(III)-citrate/Fe(II)-citrate | ~0 V | Not specified | General value cited in literature. | researchgate.net |

| Fe-(citrate)₂³⁻ | -0.014 V | 7.0 | Calculated standard redox potential. | asm.org |

| Fe(III)-monocitrate (1:1) | +0.1 V | 5.5 | Peak potential from voltammetry. | researchgate.net |

| Fe(III)-dicitrate complexes | ~ -0.1 V | 5.5 | Peak potential from voltammetry. | researchgate.net |

| Polynuclear Fe(III)-citrate | -0.28 V | 5.5 | Peak potential from voltammetry. | researchgate.net |

Interaction with Other Redox-Active Species (e.g., Ascorbate, Hydrogen Peroxide)

Iron-citrate complexes are known to interact with other redox-active species, leading to electron transfer reactions and the generation of reactive intermediates. These interactions are particularly relevant in biological contexts where species like ascorbate and hydrogen peroxide are present.

Interaction with Ascorbate: The reaction between iron(III)-citrate and ascorbate is a key process. It does not proceed as a simple, direct reduction. Instead, the initial step involves the rapid formation of a ternary, mixed-ligand complex of iron with both citrate and ascorbate. researchgate.netnih.gov This is followed by a slower intramolecular electron transfer, which results in the reduction of Fe(III) to Fe(II)-citrate. nih.govresearchgate.net The rate constant (k) for this reduction step has been determined to be approximately 3 M⁻¹s⁻¹. researchgate.netnih.govresearchgate.net

During this process, ascorbate is oxidized, leading to the formation of the ascorbyl radical. nih.govresearchgate.net The rate constant for the formation of the ascorbyl radical by iron-citrate oxidation of the ascorbate monoanion (Hasc⁻) is about 0.02 M⁻¹s⁻¹. researchgate.netnih.gov A significant portion of the ascorbyl radical formed becomes complexed with iron, rendering it silent to Electron Spin Resonance (ESR) spectroscopy. researchgate.netnih.gov

Interaction with Hydrogen Peroxide (Fenton-like Chemistry): When Fe(II) is present or generated, it can react with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce highly reactive hydroxyl radicals (•OH). The Fe(II)-citrate complex is capable of participating in this chemistry. When both ascorbate and hydrogen peroxide are available, iron-citrate complexes can facilitate a redox cycle that continuously generates these damaging radicals. researchgate.netnih.gov

An initial rapid phase, which is independent of oxygen and reflects the swift reaction of any pre-existing or rapidly formed Fe(II) with H₂O₂. researchgate.netnih.gov

An intermediate phase that is dependent on oxygen. researchgate.netnih.gov

A final, slower linear phase that supports the continuous, slow redox cycling of the iron-citrate complex. The rate constant for this final phase is approximately 5 x 10⁻² M⁻¹s⁻¹ under both aerobic and anaerobic conditions. nih.gov

This ongoing generation of hydroxylated products confirms that iron-citrate complexes can act as catalysts for oxidative damage when hydrogen peroxide is present. nih.gov

The table below summarizes the kinetic parameters for the key interactions of iron-citrate complexes with ascorbate and hydrogen peroxide.

| Reaction / Process | Rate Constant (k) | Conditions | Source |

|---|---|---|---|

| Reduction of Fe(III)-citrate to Fe(II)-citrate by ascorbate | ca. 3 M⁻¹s⁻¹ | Following formation of mixed complex | researchgate.netnih.govresearchgate.net |

| Ascorbyl radical formation from ascorbate (Hasc⁻) by Fe(III)-citrate | ca. 0.02 M⁻¹s⁻¹ | - | researchgate.netnih.gov |

| Final linear phase of hydroxylation (Fenton reaction with ascorbate) | ca. 5 x 10⁻² M⁻¹s⁻¹ | Aerobic and anaerobic | nih.gov |

Applications in Materials Science and Nanotechnology

Precursor for Iron Oxide Nanoparticles and Thin Films

Ferrous citrate (B86180) is a versatile precursor for creating a range of iron-based nanomaterials. The citrate ligand plays a crucial role in controlling the size, morphology, and stability of the resulting nanoparticles, influencing their magnetic and crystalline properties.

Carbon-encapsulated iron nanoparticles (CEINs) are valued for their stability and magnetic properties, which are protected by a carbon shell. One method to synthesize these materials involves using an iron citrate complex as a precursor. For instance, carbon-encapsulated Fe-C nanoparticles (Fe-C@C) with a unique flower-like morphology have been synthesized using ferric citrate loaded onto a sodium chloride supporter, followed by chemical vapor deposition (CVD). mdpi.com In this process, the ferric citrate is first calcined to form an Fe₂O₃/NaCl catalyst precursor. mdpi.com This precursor then facilitates the synthesis of Fe-C@C nanoparticles via CVD of acetylene. mdpi.com The resulting nanoparticles exhibit a core-shell structure, with Fe-C cores and amorphous carbon shells approximately 20 nm thick. mdpi.com

While this specific example uses ferric citrate, the principle of using an iron-citrate complex, where the citrate serves as a carbon source or a chelating agent to control iron particle formation before carbonization, is a key takeaway. The thermal decomposition of the citrate complex in an inert atmosphere can lead to the formation of both the iron core and the encapsulating carbon shell. For example, ammonium (B1175870) ferric citrate has been used in the synthesis of Fe nanoparticles encapsulated in N-doped porous carbon, demonstrating the versatility of citrate-based precursors. xmu.edu.cn The process typically involves high-temperature pyrolysis of the iron-citrate complex, which results in the reduction of iron ions and the carbonization of the citrate ligand to form the protective shell. xmu.edu.cnmdpi.com

The direct oxidation of ferrous citrate in an aqueous solution is a method for producing ferromagnetic magnetite (Fe₃O₄) nanoparticles. This approach allows for one-step synthesis of nanoparticles that already possess essential ligand properties from the citrate. researchgate.net The process, known as thermally assisted oxidative precipitation, can be finely tuned to control the morphology and properties of the resulting magnetite nanoparticles. researchgate.net